molecular formula C10H9NO3 B189105 4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS No. 7224-68-2

4-Hydroxy-8-methoxyquinolin-2(1H)-one

Cat. No.: B189105
CAS No.: 7224-68-2
M. Wt: 191.18 g/mol
InChI Key: ASLMYMBTHPUUJA-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxyquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline core with hydroxyl and methoxy functional groups at positions 4 and 8, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-8-methoxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group at position 8 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-Hydroxy-8-methoxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in drug discovery.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the methoxy group at position 8.

    8-Methoxyquinoline: Lacks the hydroxyl group at position 4.

    Quinoline: The parent compound without any substituents.

Uniqueness

4-Hydroxy-8-methoxyquinolin-2(1H)-one is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-8-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLMYMBTHPUUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715835
Record name 4-Hydroxy-8-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-68-2
Record name 4-Hydroxy-8-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the key structural features of 4-Hydroxy-8-methoxyquinolin-2(1H)-one as revealed by its crystal structure?

A1: The crystal structure analysis of this compound, or more specifically its 3-ethyl derivative, reveals a nearly planar quinoline ring system. [] The maximum deviation from the least-squares plane of the ring system is a mere 0.058 Å. [] Additionally, the crystal structure demonstrates the formation of chains along the b-axis due to N—H⋯O and O—H⋯O hydrogen bonds between adjacent molecules. [] Further strengthening these chains are π–π interactions observed between the pyridine and benzene rings of molecules related by inversion symmetry, with a centroid–centroid distance of 3.609 Å. []

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